molecular formula C9H13FN2O B8748517 EINECS 282-298-4 CAS No. 84145-70-0

EINECS 282-298-4

Cat. No.: B8748517
CAS No.: 84145-70-0
M. Wt: 184.21 g/mol
InChI Key: WCBFEGBRVMJQBR-UHFFFAOYSA-N
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Description

EINECS 282-298-4 is an organic compound with the molecular formula C9H13FN2O It is characterized by the presence of an amino group, a fluorophenyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 282-298-4 typically involves the reaction of 2-amino-4-fluoroaniline with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where 2-amino-4-fluoroaniline reacts with 3-chloropropanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

EINECS 282-298-4 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

EINECS 282-298-4 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of EINECS 282-298-4 involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Amino-4-chlorophenyl)amino)propan-1-ol
  • 3-((2-Amino-4-bromophenyl)amino)propan-1-ol
  • 3-((2-Amino-4-methylphenyl)amino)propan-1-ol

Uniqueness

EINECS 282-298-4 is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

CAS No.

84145-70-0

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

3-(2-amino-4-fluoroanilino)propan-1-ol

InChI

InChI=1S/C9H13FN2O/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2

InChI Key

WCBFEGBRVMJQBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.12 gm of 3-(2-nitro-4-fluoro-phenylamino)-propan-1-ol and 4.0 gm of 10% Pd on carbon is suspended in 300 ml methanol and shaken at ambient temperature under hydrogen (40 psi) for 12 hours. Thereafter, insoluble materials are removed by filtration and the reaction mixture is concentrated to a dark brown oil (5.25 gm of crude 3-(2-amino4-fluoro-phenylamino)-propan-1-ol).
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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